
3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile: is an organic compound with the molecular formula C12H10N2O2 It is characterized by the presence of a formyl group, a pyrrolidinone ring, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzonitrile with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The formyl group in 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile can undergo oxidation to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 3-Carboxy-4-(2-oxopyrrolidin-1-YL)benzonitrile.
Reduction: 3-Formyl-4-(2-aminopyrrolidin-1-YL)benzonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine: The compound’s structural features may allow it to interact with specific biological targets, leading to the discovery of new drugs .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for various chemical processes .
作用机制
The mechanism of action of 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
4-(2-Oxopyrrolidin-1-yl)benzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.
Uniqueness: 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of both a formyl group and a pyrrolidinone ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications .
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
3-formyl-4-(2-oxopyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H10N2O2/c13-7-9-3-4-11(10(6-9)8-15)14-5-1-2-12(14)16/h3-4,6,8H,1-2,5H2 |
InChI 键 |
ZYJRSORYNKDDEE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


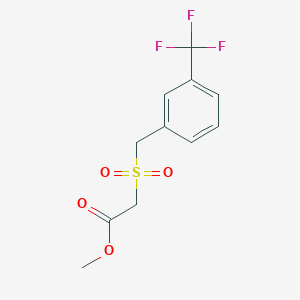

![tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate](/img/structure/B12442889.png)
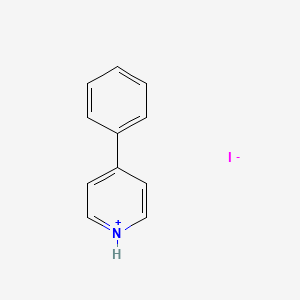
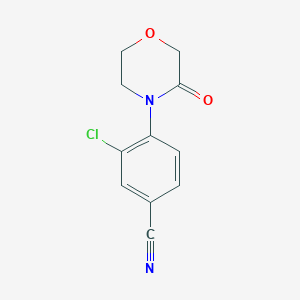


![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)
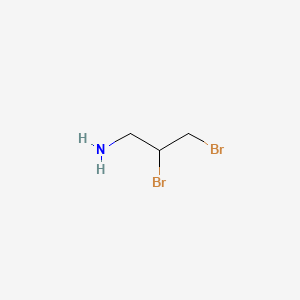
![(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea](/img/structure/B12442927.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)
![tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B12442933.png)
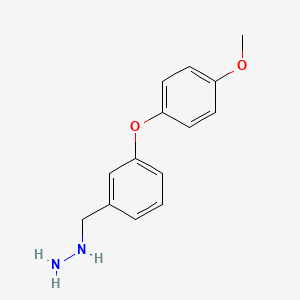
![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
